molecular formula C22H24N2O3 B2353906 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one CAS No. 902311-76-6

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

Cat. No.: B2353906
CAS No.: 902311-76-6
M. Wt: 364.445
InChI Key: NUXKDGLSQFMHQN-UHFFFAOYSA-N
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Description

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 6-position with a methyl group and at the 4-position with a piperazine-linked 2-methoxyphenyl moiety. This structural design combines the pharmacophoric features of coumarin (a privileged scaffold in medicinal chemistry) and arylpiperazines, which are known for their affinity toward serotonin (5-HT) receptors, particularly 5-HT1A . The 2-methoxy substituent on the phenyl ring and the methyl group on the coumarin core likely influence electronic, steric, and solubility properties, making this compound a candidate for neuropharmacological studies.

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-7-8-20-18(13-16)17(14-22(25)27-20)15-23-9-11-24(12-10-23)19-5-3-4-6-21(19)26-2/h3-8,13-14H,9-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXKDGLSQFMHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the reaction of 6-methylchromen-2-one with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one involves its interaction with adrenergic receptors. It acts as an antagonist at alpha1-adrenergic receptors, inhibiting the binding of endogenous catecholamines such as noradrenaline and epinephrine. This inhibition leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Arylpiperazine-Coumarin Derivatives

The target compound belongs to a broader class of arylpiperazine-coupled coumarins. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Piperazine Substituent Coumarin Substituents Key Differences Reference
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one (Target) 2H-chromen-2-one 2-Methoxyphenyl 6-Methyl Reference compound for 5-HT1A activity; ortho-methoxy group enhances selectivity
6-Acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one 2H-chromen-2-one 3-Methoxyphenyl (meta position) 6-Acetyl, 7-Butoxy, 4-Methyl Meta-methoxy substitution may reduce 5-HT1A affinity; butoxy chain increases lipophilicity
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one 2H-chromen-2-one 3-Chlorophenyl 6-Hydroxy, 7-Methyl Chloro substituent (electron-withdrawing) vs. methoxy (electron-donating); hydroxy group improves solubility
3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one 2H-chromen-2-one 2,3-Dimethylphenyl 6-Methoxy Dimethylphenyl introduces steric bulk; carbonyl linker alters conformation
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 2H-chromen-2-one 4-Methylpiperazine 6-Chloro, 7-Methyl Chloro substituent at 6-position may reduce metabolic stability

Physicochemical Properties

  • Lipophilicity : The 2-methoxyphenyl and methyl groups increase logP values, enhancing blood-brain barrier permeability.
  • Solubility : Hydroxy or acetyl substituents (e.g., ) improve aqueous solubility but may reduce CNS penetration.

Research Findings and Implications

Structural Optimization : The ortho-methoxy configuration in the target compound balances receptor affinity and pharmacokinetic properties, making it superior to meta-substituted or halogenated analogs.

Synthetic Advances : Microwave-assisted synthesis (e.g., ) and column chromatography purification are critical for high-purity yields.

Crystallographic Studies : X-ray data for analogs (e.g., , Compound 2) confirm the planar coumarin core and piperazine orientation, aiding in docking studies.

Biological Activity

The compound 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one , also known as a chromenone derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H30N2O3\text{C}_{24}\text{H}_{30}\text{N}_{2}\text{O}_{3}

The structure features a chromenone core with a piperazine moiety and a methoxyphenyl group, which contribute to its biological activity.

Anticancer Activity

Research has indicated that chromenone derivatives exhibit anticancer properties . For instance, studies show that the compound can inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15.5Induction of apoptosis
MCF-7 (breast)12.3Cell cycle arrest at G1 phase
A549 (lung)18.0Inhibition of PI3K/Akt signaling pathway

Neuroprotective Effects

The compound has shown potential neuroprotective effects in preclinical studies, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to exert these effects by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Pseudomonas aeruginosa128Gram-negative

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to reduced inflammation and cellular stress.
  • Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • A study published in Pharmacology Reports demonstrated that treatment with this chromenone derivative significantly reduced tumor size in xenograft models of breast cancer.
  • Another investigation highlighted its neuroprotective effects in an animal model of Alzheimer's disease, where it improved cognitive function as measured by behavioral tests.

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